Anticonvulsant Potency in the Mouse MES Model: N‑Ethyl‑4‑bromobenzenesulfonamide vs. N‑Alkyl Congeners
In the classic Smith et al. (1965) study, N‑ethyl‑4‑bromobenzenesulfonamide (the N‑ethyl‑2‑H analog of the target compound) and 4‑bromobenzenesulfonamide exhibited approximately equal oral anticonvulsant potency in the mouse MES test [1]. The extent of in vivo N‑dealkylation, which dictates the concentration of the active free sulfonamide, was inversely correlated with the steric bulk of the N‑alkyl group [1]. The presence of a 2‑ethyl substituent in the target compound is expected to further slow oxidative metabolism compared with the 2‑unsubstituted N‑ethyl‑4‑bromobenzenesulfonamide, potentially extending the duration of action, although head‑to‑head PK data for the target compound remain to be reported.
| Evidence Dimension | In vivo anticonvulsant potency (oral, mouse MES) |
|---|---|
| Target Compound Data | No direct MES ED₅₀ reported for 4‑bromo‑N,2‑diethylbenzene‑1‑sulfonamide. |
| Comparator Or Baseline | N‑Ethyl‑4‑bromobenzenesulfonamide (CAS 1984‑25‑4) – approximately equipotent with 4‑bromobenzenesulfonamide after oral administration. |
| Quantified Difference | Quantitative difference not yet experimentally determined for the target compound; class‑level data indicate that increased N‑alkyl bulk reduces dealkylation rate. |
| Conditions | Mouse maximal electroshock seizure (MES) test; oral administration; quantitative thin‑layer chromatographic determination of plasma levels. |
Why This Matters
For anticonvulsant screening, the N‑ethyl‑2‑ethyl substitution pattern is predicted to confer distinct metabolic stability relative to the N‑ethyl‑2‑H analog, making the target compound a valuable tool for probing the role of ring‑alkyl substitution on duration of action.
- [1] Smith DL, Keasling HH, Forist AA. The Metabolism of N‑Alkyl‑4‑bromobenzenesulfonamides in the Mouse. Correlation with Anticonvulsant Activity. J. Med. Chem. 1965, 8, 520–524. DOI:10.1021/jm00328a025. View Source
